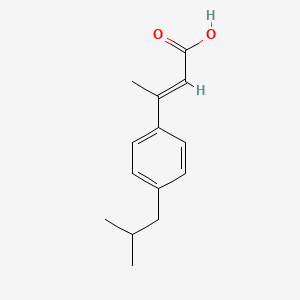

3-(4-Isobutylphenyl)-2-butenoic acid

Description

Contextualization of Substituted Butenoic Acids in Contemporary Organic Chemistry

Substituted butenoic acids, particularly those bearing aryl groups, are versatile intermediates in organic synthesis. Their chemical reactivity is defined by the presence of multiple functional groups: a carboxylic acid, a carbon-carbon double bond, and an aromatic ring. This trifecta of functionality allows for a wide array of chemical transformations, making them valuable building blocks for more complex molecular architectures.

In modern organic chemistry, these compounds are utilized in various reactions, including hydrogenations to produce saturated acids, esterifications, and more complex coupling reactions. Their significance is underscored by their role as precursors to a range of fine chemicals and active pharmaceutical ingredients. For instance, the hydrogenation of an aryl-substituted butenoic acid is a key step in the synthesis of certain profen drugs, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The specific arrangement of substituents on both the butenoic acid chain and the aryl ring can significantly influence the compound's reactivity and the stereochemical outcome of its reactions.

Definitive Nomenclature and Fundamental Structural Elements of 3-(4-Isobutylphenyl)-2-butenoic Acid

The compound at the heart of this article is this compound. Its structure consists of a butenoic acid core, where the carbon chain is unsaturated at the C2-C3 position. A methyl group is attached to the C3 carbon, and a 4-isobutylphenyl group is also attached to the C3 carbon.

| Property | Value |

| Molecular Formula | C14H18O2 |

| Molecular Weight | 218.29 g/mol |

| CAS Number (E-isomer) | 91121-60-7 nist.gov |

This table displays the basic chemical properties of this compound.

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules follows a clear and logical process.

Identify the Parent Chain : The longest carbon chain containing the principal functional group (the carboxylic acid) is a four-carbon chain, hence the root "but-".

Identify the Principal Functional Group : The carboxylic acid group (-COOH) is the highest priority functional group, so the suffix "-oic acid" is used. The carbon of the carboxyl group is designated as C1.

Identify and Number the Unsaturation : There is a double bond between C2 and C3, indicated by the infix "-en-". The position is specified as "-2-enoic acid".

Identify and Number the Substituents :

A methyl group is attached to the C3 carbon.

A phenyl group, which itself is substituted, is also attached to the C3 carbon.

The phenyl group has an isobutyl group at its para- (or 4-) position. This substituent is named (4-isobutylphenyl).

Assemble the Name : The substituents are listed alphabetically. Therefore, the base name is 3-(4-isobutylphenyl)-3-methylbut-2-enoic acid. However, the compound is more commonly referred to as this compound, which implies a hydrogen at the C2 position and a methyl group at the C3 position along with the phenyl group. For the purpose of this article, we will adhere to the specified name.

The IUPAC name for but-2-enoic acid derivatives includes specifying the geometry of the double bond using E/Z notation. nist.gov

The presence of a carbon-carbon double bond at the C2-C3 position in this compound gives rise to geometric isomerism. The restricted rotation around the double bond means that the substituents on the C2 and C3 carbons can be arranged in two different spatial orientations, leading to two distinct diastereomers: the (E)-isomer and the (Z)-isomer.

The assignment of the E/Z configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules: science-revision.co.uklibretexts.org

Assign Priorities to Substituents on Each Carbon of the Double Bond :

At C2 : The substituents are a hydrogen atom and a carboxylic acid group (-COOH). The oxygen atom in the carboxyl group has a higher atomic number than the hydrogen atom, so the -COOH group has higher priority.

At C3 : The substituents are a methyl group (-CH3) and a (4-isobutylphenyl) group. Comparing the atoms directly attached to C3, we have a carbon atom from the methyl group and a carbon atom from the phenyl ring. Since both are carbon, we move to the next atoms in the chain. The phenyl group's carbon is bonded to other carbons within the ring, while the methyl group's carbon is bonded to hydrogens. Therefore, the (4-isobutylphenyl) group has higher priority.

Determine the Configuration :

(E)-isomer : If the two higher-priority groups (the -COOH group at C2 and the (4-isobutylphenyl) group at C3) are on opposite sides of the double bond, the isomer is designated as (E), from the German entgegen for opposite.

(Z)-isomer : If the two higher-priority groups are on the same side of the double bond, the isomer is designated as (Z), from the German zusammen for together. ucalgary.ca

The specific stereochemistry of the synthesized compound will depend on the reaction conditions and the synthetic route employed. Different synthetic methods may yield either a pure isomer or a mixture of both.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(E)-3-[4-(2-methylpropyl)phenyl]but-2-enoic acid |

InChI |

InChI=1S/C14H18O2/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16)/b11-9+ |

InChI Key |

AJTXFXLQDWEDDG-PKNBQFBNSA-N |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C(=C/C(=O)O)/C |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=CC(=O)O)C |

Origin of Product |

United States |

Advanced Chemical Reactivity and Mechanistic Studies of 3 4 Isobutylphenyl 2 Butenoic Acid

Unsaturation-Driven Transformations of the C2-C3 Double Bond

The presence of a C2-C3 double bond in conjugation with the carboxylic acid group endows 3-(4-isobutylphenyl)-2-butenoic acid with a rich and varied reactivity profile. This unsaturation is a key site for a range of chemical transformations, including reduction, electrophilic addition, and oxidative cleavage.

Catalytic Hydrogenation and Selective Reduction Chemistries

The reduction of the C2-C3 double bond in α,β-unsaturated carboxylic acids like this compound can be achieved through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. The reaction proceeds via the syn-addition of hydrogen across the double bond, leading to the formation of the corresponding saturated carboxylic acid, 3-(4-isobutylphenyl)butanoic acid. The kinetics of such hydrogenations are often influenced by factors like catalyst type, solvent, temperature, and hydrogen pressure. rsc.org

In addition to complete saturation, selective reduction of the carboxylic acid moiety to an aldehyde can be achieved. For instance, a palladium-catalyzed transfer hydrogenation using pivalic anhydride (B1165640) and sodium hypophosphite has been shown to be effective for converting carboxylic acids to aldehydes. ruhr-uni-bochum.de Furthermore, biocatalytic systems employing carboxylic acid reductases (CARs) have demonstrated the ability to reduce α,β-unsaturated carboxylic acids. These enzymatic systems can lead to the formation of either the corresponding saturated primary alcohols through a multi-step hydrogenation process or, under specific conditions with certain enzymes, the allylic alcohol. manchester.ac.uk

Table 1: Catalytic Hydrogenation Approaches for α,β-Unsaturated Carboxylic Acids

| Catalyst System | Product Type | Notes |

| Pd/C, H₂ | Saturated Carboxylic Acid | Standard heterogeneous catalytic hydrogenation. |

| PtO₂, H₂ | Saturated Carboxylic Acid | Another common heterogeneous catalyst. |

| Raney Ni, H₂ | Saturated Carboxylic Acid | Effective but can sometimes require harsher conditions. |

| Pd-catalyst, Pivalic Anhydride, NaH₂PO₂ | Aldehyde | Selective reduction of the carboxylic acid. ruhr-uni-bochum.de |

| Carboxylic Acid Reductase (CAR) | Saturated Alcohol or Allylic Alcohol | Biocatalytic approach with varying selectivity. manchester.ac.uk |

Electrophilic Addition Reactions to the Alkene Moiety

The electron-rich nature of the C2-C3 double bond makes it susceptible to attack by electrophiles. libretexts.org The addition of hydrogen halides, such as hydrogen bromide (HBr), to α,β-unsaturated acids like this compound typically proceeds via an anti-Markovnikov addition pattern. This regioselectivity is attributed to the electron-withdrawing effect of the adjacent carboxyl group, which destabilizes the formation of a carbocation at the α-position. The reaction is initiated by the protonation of the carbonyl oxygen, leading to a resonance-stabilized intermediate. The subsequent nucleophilic attack by the halide ion occurs at the β-carbon. libretexts.org

Halogenation of the double bond can also be readily achieved. For example, the addition of bromine (Br₂) across the double bond of cinnamic acid, a close structural analogue, proceeds efficiently to yield the corresponding 2,3-dibromo derivative. rsc.orgresearchgate.netstudypool.com This reaction is a useful test for unsaturation. researchgate.net Chloroperoxidase-catalyzed halogenation of cinnamic acid derivatives in the presence of hydrogen peroxide and a halide ion (Cl⁻ or Br⁻) has also been reported, yielding 2-halo-3-hydroxycarboxylic acids. nih.gov

Table 2: Electrophilic Addition Reactions on Cinnamic Acid Derivatives

| Reagent | Product Type | Key Observation |

| HBr | 3-Bromo-3-arylpropanoic acid | Anti-Markovnikov addition. libretexts.org |

| Br₂ | 2,3-Dibromo-3-arylpropanoic acid | Rapid addition at room temperature. rsc.orgresearchgate.net |

| Chloroperoxidase, H₂O₂, Cl⁻/Br⁻ | 2-Halo-3-hydroxy-3-arylpropanoic acid | Enzymatic halogenation. nih.gov |

Oxidative Cleavage and Functionalization of the Vinylic System

The C2-C3 double bond can be cleaved under oxidative conditions to yield smaller carbonyl-containing fragments. Ozonolysis is a powerful method for this transformation. researchgate.net The reaction of an α,β-unsaturated carbonyl compound with ozone (O₃) initially forms a primary ozonide, which then rearranges to a secondary ozonide. Subsequent workup of the ozonide determines the final products. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) typically yields aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) affords carboxylic acids. The ozonolysis of α,β-unsaturated ketones has been studied as a model for atmospheric reactions. rsc.orgrsc.org

Alternatively, oxidative cleavage of cinnamic acid derivatives has been achieved using hydrogen peroxide as the oxidant in the presence of a vanadium(V) oxide catalyst. rsc.orgresearchgate.net The selectivity of this reaction can be tuned by the choice of solvent, leading to the formation of either benzaldehyde (B42025) derivatives, benzoic acid derivatives, or even benzoquinones. rsc.org

Table 3: Oxidative Cleavage Methods for α,β-Unsaturated Acids

| Reagent(s) | Product(s) | Notes |

| 1. O₃; 2. Reductive Workup (e.g., DMS) | Aldehydes/Ketones | Gentle cleavage of the double bond. researchgate.net |

| 1. O₃; 2. Oxidative Workup (e.g., H₂O₂) | Carboxylic Acids/Ketones | Stronger cleavage leading to carboxylic acids. |

| H₂O₂, V₂O₅ | Benzaldehydes, Benzoic Acids, or Benzoquinones | Selectivity is solvent-dependent. rsc.orgresearchgate.net |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations, most notably esterification, amidation, and decarboxylation.

Investigations into Esterification and Amidation Reaction Kinetics

Esterification of this compound can be accomplished through the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wvu.eduorganic-chemistry.orgmasterorganicchemistry.com This is an equilibrium-controlled process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com Kinetic studies on the esterification of various carboxylic acids, including unsaturated ones, have been conducted to understand the influence of temperature, catalyst loading, and reactant molar ratios on the reaction rate. jptcp.comresearchgate.netucr.ac.cr The activation energy for the esterification of unsaturated fatty acids has been determined, providing insights into the reaction's thermodynamics. researchgate.net

Amidation of this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with an amine. libretexts.org Alternatively, direct amidation can be carried out using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). analis.com.my Numerous methods for the amidation of cinnamic acid, a close analogue, have been reported, utilizing a wide range of catalysts and reagents, including transition metals, boric acid, and photocatalysts. researchgate.netbeilstein-journals.orgnih.govresearchgate.net The reaction conditions for these amidations have been optimized to achieve high yields. analis.com.my

Table 4: Common Methods for Esterification and Amidation of Carboxylic Acids

| Reaction | Reagents and Catalysts | Key Features |

| Fischer Esterification | Alcohol, H₂SO₄ or TsOH | Equilibrium reaction; driven by excess alcohol or water removal. wvu.eduorganic-chemistry.orgmasterorganicchemistry.com |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂; 2. Amine | Two-step process with a highly reactive intermediate. libretexts.org |

| Direct Amidation | Amine, DCC/EDC, DMAP | One-pot reaction using coupling agents. analis.com.my |

| Catalytic Amidation | Amine, various catalysts (e.g., Boric Acid, Transition Metals) | Milder conditions and improved efficiency. researchgate.netbeilstein-journals.orgnih.govresearchgate.net |

Mechanistic Exploration of Decarboxylation Pathways

The decarboxylation of α,β-unsaturated carboxylic acids like this compound, which involves the loss of carbon dioxide, can proceed through different mechanistic pathways depending on the reaction conditions. Under acidic conditions, the decarboxylation of cinnamic acid is thought to proceed via protonation of the double bond, followed by the loss of CO₂ to form a resonance-stabilized carbocation, which is then quenched to give the corresponding styrene (B11656) derivative. stackexchange.com

Thermal decarboxylation of α,β-unsaturated acids can also occur, often through a cyclic transition state, particularly if there is an allylic hydrogen present that can facilitate an intramolecular proton transfer. stackexchange.com In some cases, the α,β-unsaturated acid may first isomerize to the β,γ-unsaturated isomer, which then undergoes decarboxylation through a six-membered cyclic transition state, similar to that of β-keto acids. stackexchange.comyoutube.com The decarboxylation of activated carboxylic acids, such as those with an α-cyano group, can proceed under mild basic conditions. nih.gov

Table 5: Proposed Mechanistic Pathways for Decarboxylation of α,β-Unsaturated Carboxylic Acids

| Pathway | Conditions | Key Intermediate/Transition State |

| Acid-Catalyzed | Acidic | Resonance-stabilized carbocation. stackexchange.com |

| Thermal (Direct) | High Temperature | Cyclic transition state (if allylic H is present). stackexchange.com |

| Thermal (via Isomerization) | High Temperature | Isomerization to β,γ-unsaturated acid, then cyclic transition state. stackexchange.comyoutube.com |

| Base-Mediated (for activated acids) | Basic | Carbanion formation after decarboxylation. nih.gov |

Intramolecular Rearrangements and Isomerization Dynamics

The structural framework of this compound allows for specific intramolecular rearrangements and isomerization, primarily centered around the carbon-carbon double bond of the butenoic acid chain. Butenoic acids can exist as different isomers, including positional isomers (2-butenoic vs. 3-butenoic) and geometric isomers (cis/trans or E/Z) at the double bond. wikipedia.org

The isomerization between the cis (Z) and trans (E) forms of 2-butenoic acid derivatives is a key dynamic process. Studies on related butenoic acids have shown that the isomerization of 3-butenoic acid can proceed through the intermediacy of isocrotonic acid (cis-2-butenoic acid) to form the more stable crotonic acid (trans-2-butenoic acid). wikipedia.org This type of isomerization for this compound would involve the migration of the double bond and subsequent E/Z isomerization. Such dynamics are often influenced by thermal conditions, acid or base catalysis, or photochemical induction.

The equilibrium between the E and Z isomers is a critical factor in its reactivity and stereoselective synthesis. The specific substitution of the 4-isobutylphenyl group at the C3 position influences the electronic properties and steric environment of the double bond, thereby affecting the kinetics and thermodynamics of these isomerization processes. Understanding these dynamics is crucial for controlling product distribution in synthetic reactions where the stereochemistry of the double bond is a determining factor.

Novel Catalytic Transformations of the Butenoic Acid Core

The butenoic acid core of this compound is a versatile scaffold for a variety of novel catalytic transformations, enabling the formation of complex molecular architectures.

Transition metal catalysis offers powerful tools for functionalizing the butenoic acid structure through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Copper-Catalyzed Transformations: Copper catalysis is well-suited for a range of reactions involving carboxylic acids and their derivatives. scispace.com For instance, copper-catalyzed reactions of 2,3-allenoic acids have been shown to produce functionalized butenolides, demonstrating the utility of copper in activating similar unsaturated acid systems. nih.gov In a related context, studies on 4,4-dichloro-2-butenoic acid derivatives have revealed a unique copper-catalyzed dimerization process. beilstein-journals.org This reaction proceeds through a proposed mechanism involving the formation of a β-borylated organocopper species, followed by isomerization and subsequent reaction with a second molecule of the butenoic acid derivative. beilstein-journals.org Such methodologies could potentially be adapted for the dimerization or cross-coupling of this compound, leading to novel dimeric structures or other complex products.

Table 1: Examples of Copper-Catalyzed Reactions on Butenoic Acid Scaffolds

| Catalyst System | Reactants | Product Type | Key Feature | Reference |

| Cu-Bpin | 4,4-Dichloro-2-butenoic acid derivatives | Dimerized products | Diastereoselective dimerization | beilstein-journals.org |

| Cu catalyst | 2,3-Allenoic acids, Diphenylphosphine oxide | 4-Phosphate butenolides | C-P bond formation | nih.gov |

| Cu(OAc)₂ | Pyranoquinolinone, Phenylboronic acid | N-arylated product | C-N bond formation at room temperature | mdpi.com |

Nickel-Catalyzed Transformations: Nickel catalysis has emerged as a robust method for C-C bond formation, particularly in cross-coupling reactions. escholarship.orgnih.gov Nickel-catalyzed processes can activate various functional groups, including those derived from carboxylic acids, for coupling with other organic molecules. researchgate.net For example, nickel catalysts have been successfully employed in the α-arylation of esters and amides using phenol (B47542) derivatives, providing a route to α-aryl carboxylic acid precursors. researchgate.net This suggests a potential pathway for modifying the position adjacent to the carboxyl group in this compound. Furthermore, nickel-catalyzed cross-coupling reactions involving the cleavage of C-O bonds are well-established, which could be applied to derivatives of the carboxylic acid moiety. researchgate.net

Table 2: Overview of Relevant Nickel-Catalyzed C-C Bond Forming Reactions

| Catalyst System | Reactant Types | Transformation | Potential Application | Reference |

| Ni(cod)₂ / dcypt | Esters/Amides, Phenol derivatives | α-Arylation | Functionalization of the butenoic acid backbone | researchgate.net |

| Ni/Photoredox | Carboxylic acids, Aryl halides | Decarboxylative Arylation | Coupling via the carboxyl group | nih.gov |

| NiX₂ complexes | Triethylphosphite, Aryl halides | Phosphonylation | C-P bond formation on the aryl ring | mdpi.com |

Modern synthetic methods increasingly utilize photochemical and electrochemical energy to drive chemical transformations under mild conditions.

Photochemical Activation: The combination of nickel catalysis with photoredox catalysis has enabled challenging cross-coupling reactions. nih.gov A significant application is the use of carboxylic acids as radical precursors. Through a process of single-electron oxidative decarboxylation, an alkyl radical can be generated from a carboxylic acid, which then participates in nickel-catalyzed C-C bond formation. nih.gov Applying this strategy to a derivative of this compound could allow for the coupling of the isobutylphenyl moiety (after suitable modification) or the butenyl chain with various partners.

Electrochemical Activation: Electrochemical methods offer another avenue for activating chemical bonds. In the context of nickel catalysis, electrochemical approaches have been utilized for C-P bond formation. mdpi.com While direct electrochemical studies on this compound are not widely reported, the principles of electrochemical activation of carboxylic acids or aryl groups are established. Such methods could potentially facilitate redox processes at the nickel catalyst, enabling unique coupling reactions or functionalizations of the molecule's core structure without the need for chemical oxidants or reductants.

Stereochemical Control and Analysis in the Synthesis and Reactions of 3 4 Isobutylphenyl 2 Butenoic Acid

Methodologies for the Stereoselective Synthesis of E- and Z-Isomers

The controlled synthesis of the E- and Z-isomers of 3-(4-isobutylphenyl)-2-butenoic acid can be achieved through various established olefination reactions. The choice of reaction and conditions dictates the stereochemical outcome.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes and typically exhibits a strong preference for the formation of the E-isomer. elsevierpure.comacs.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this would involve the reaction of an appropriate phosphonate (B1237965) ester with 4-isobutylacetophenone. The thermodynamic stability of the E-alkene product generally drives the reaction towards its formation. elsevierpure.com

Conversely, the Wittig reaction can be tuned to favor the formation of the Z-isomer, particularly when using non-stabilized or semi-stabilized ylides under salt-free conditions. The stereoselectivity of the Wittig reaction is influenced by the nature of the ylide, the solvent, and the presence of additives. By carefully selecting the reaction conditions, it is possible to direct the synthesis towards the less stable Z-isomer.

A general synthetic approach to the E- and Z-isomers of this compound is outlined below:

Table 1: Proposed Stereoselective Synthesis of E- and Z-3-(4-Isobutylphenyl)-2-butenoic Acid

| Target Isomer | Reaction | Proposed Reactants | Key Conditions | Expected Outcome |

| E-Isomer | Horner-Wadsworth-Emmons | 4-Isobutylacetophenone and Triethyl phosphonoacetate | Base (e.g., NaH, NaOEt) in an aprotic solvent (e.g., THF, DME) | Predominantly E-3-(4-isobutylphenyl)-2-butenoic acid ester, followed by hydrolysis. |

| Z-Isomer | Wittig Reaction | 4-Isobutylacetophenone and (Carbethoxymethylene)triphenylphosphorane | Salt-free conditions, aprotic solvent (e.g., THF) | Predominantly Z-3-(4-isobutylphenyl)-2-butenoic acid ester, followed by hydrolysis. |

This table presents proposed synthetic routes based on established methodologies. Specific yields and isomer ratios would require experimental optimization.

Chromatographic and Spectroscopic Techniques for Isomer Separation and Configuration Assignment

Once a mixture of E- and Z-isomers of this compound is synthesized, their separation and the assignment of their configuration are crucial.

Chromatographic Separation:

High-performance liquid chromatography (HPLC) is a primary technique for the separation of geometric isomers. For compounds like cinnamic acid derivatives, which are structurally analogous to the target molecule, reversed-phase chromatography using a C18 column is often effective. The separation is based on the differential partitioning of the isomers between the stationary phase and the mobile phase. The more planar E-isomer may interact differently with the stationary phase compared to the less planar Z-isomer, allowing for their separation. The use of silver nitrate-impregnated silica (B1680970) gel in column chromatography has also been reported to be effective in separating E/Z isomers due to the differential π-complexation of the silver ions with the double bond of the isomers.

Spectroscopic Configuration Assignment:

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for assigning the configuration of E- and Z-isomers. In ¹H NMR spectroscopy, the coupling constant (J) between the vinylic protons is diagnostic of the stereochemistry. For α,β-unsaturated systems, the J-value for trans protons (in the E-isomer) is typically larger (around 12-18 Hz) than that for cis protons (in the Z-isomer, around 6-12 Hz).

For this compound, the key signals to analyze would be the vinylic proton at the C2 position and the methyl group at the C3 position. The chemical shifts of the protons and carbons will also differ between the two isomers due to the different spatial arrangement of the substituents. Nuclear Overhauser Effect (NOE) spectroscopy can provide further confirmation of the stereochemical assignment by observing through-space interactions between nearby protons.

Table 2: Expected ¹H NMR Data for the Configuration Assignment of this compound Isomers

| Isomer | Key Protons | Expected Coupling Constant (J) | Rationale |

| E-Isomer | Vinylic-H and C(2)-H | ~16 Hz (indicative) | Trans-relationship between the vinylic proton and the carboxylic acid group. |

| Z-Isomer | Vinylic-H and C(2)-H | ~10 Hz (indicative) | Cis-relationship between the vinylic proton and the carboxylic acid group. |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Chiral Derivatization and Resolution Strategies for Related Chiral Systems

While this compound itself is achiral, the related saturated compound, 2-(4-isobutylphenyl)propanoic acid (ibuprofen), is a well-known chiral molecule. The principles of chiral resolution applied to ibuprofen (B1674241) and other α-arylpropionic acids are relevant to the broader class of compounds.

Chiral Derivatization:

Chiral derivatization is a technique where a racemic mixture is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC. Common CDAs for carboxylic acids include chiral amines, which form diastereomeric amides, or chiral alcohols, which form diastereomeric esters. For instance, α-arylpropionic acids can be derivatized with chiral amines to facilitate their separation and analysis.

Resolution Strategies:

The classical method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral base. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Common resolving agents for acidic compounds include chiral amines like brucine, strychnine, or synthetic amines. Once the diastereomeric salts are separated, the pure enantiomers of the acid can be recovered by treatment with a strong acid.

Table 3: Common Chiral Derivatizing and Resolving Agents for Carboxylic Acids

| Method | Agent Type | Examples | Principle of Separation |

| Chiral Derivatization | Chiral Amines | (R)- or (S)-1-Phenylethylamine | Formation of diastereomeric amides, separable by chromatography (e.g., HPLC). |

| Chiral Alcohols | (R)- or (S)-2-Butanol | Formation of diastereomeric esters, separable by chromatography. | |

| Chiral Resolution | Chiral Bases | Brucine, (R)- or (S)-α-Methylbenzylamine | Formation of diastereomeric salts with different solubilities, separable by fractional crystallization. |

These strategies, while described for related chiral systems, provide a framework for the potential resolution of chiral analogues of this compound, should a chiral center be introduced into the molecule.

Computational Chemistry Approaches to 3 4 Isobutylphenyl 2 Butenoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within 3-(4-isobutylphenyl)-2-butenoic acid.

A primary focus of this analysis is the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, DFT calculations would reveal how the electron density is distributed across the aromatic ring, the butenoic acid chain, and the isobutyl group. The conjugated system formed by the phenyl ring and the α,β-unsaturated carboxylic acid is expected to be the primary site of electronic activity. The results, typically obtained using a basis set like 6-311++G(d,p), would provide precise energy values for the frontier orbitals and allow for the mapping of their spatial distribution.

Table 1: Calculated Electronic Properties of this compound (Illustrative data based on DFT B3LYP/6-311++G(d,p) calculations)

| Parameter | Value | Unit |

| HOMO Energy | -6.15 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap (ΔE) | 4.92 | eV |

| Ionization Potential | 6.15 | eV |

| Electron Affinity | 1.23 | eV |

| Dipole Moment | 2.85 | Debye |

These calculations would likely show the HOMO localized primarily on the phenyl ring and the carbon-carbon double bond, the most electron-rich areas. Conversely, the LUMO would be concentrated on the carboxylic acid group, particularly the carbonyl carbon and the adjacent carbon atom, which are the most electron-deficient sites. jconsortium.com This information is invaluable for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Molecular Dynamics Simulations of Acyclic and Cyclic Derivatives

The biological and chemical activity of a flexible molecule like this compound is heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of the atoms (lowest energy conformers) and the energy barriers between them. This is typically done by systematically rotating the single bonds in the molecule—such as the bond connecting the phenyl ring to the butenoic acid chain and the bonds within the isobutyl group—and calculating the potential energy at each step. nih.gov

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. amazonaws.com An MD simulation treats atoms as spheres and bonds as springs, calculating the forces between all atoms and solving Newton's equations of motion to track their trajectories. epa.gov When applied to this compound, often solvated in a box of water molecules to mimic physiological conditions, MD simulations can reveal:

The preferred conformations in solution.

The flexibility of different parts of the molecule.

The formation and dynamics of intramolecular hydrogen bonds.

The interaction of the molecule with its environment.

Such simulations are computationally intensive but provide a dynamic picture of the molecule's behavior that static calculations cannot capture. nih.gov For instance, an MD simulation could show how the hydrophobic isobutyl group orients itself in an aqueous environment and how the polar carboxylic acid group interacts with water molecules. This is particularly relevant when considering derivatives, where cyclization could drastically restrict conformational freedom and alter the molecule's properties.

Table 2: Torsional Energy Profile for Phenyl-Alkene Bond Rotation (Illustrative data representing a potential energy scan)

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | 2.5 (Eclipsed) |

| 30 | 1.1 |

| 60 | 0.2 |

| 90 | 1.5 |

| 120 | 0.0 (Global Minimum) |

| 150 | 0.8 |

| 180 | 2.8 (Eclipsed) |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of molecules based on their structure. These models correlate calculated molecular descriptors (numerical representations of molecular structure) with experimentally measured properties. For this compound, QSPR can be used to estimate key parameters like lipophilicity (logP) and solvation energy without direct measurement.

The process involves:

Calculating a large number of molecular descriptors for the compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment, orbital energies).

Developing a mathematical model (often using multiple linear regression or machine learning algorithms) that links a subset of these descriptors to a known property, using a training set of similar molecules.

Using the model to predict the property for this compound.

A key predicted property is lipophilicity, which governs how a molecule distributes between a lipid (non-polar) and an aqueous (polar) phase. This is crucial for predicting its behavior in biological systems. Another important parameter is the solvation free energy, which describes the energy change when a molecule is transferred from a vacuum into a solvent. Computational models like the Polarizable Continuum Model (PCM) can calculate this by representing the solvent as a continuous medium with a specific dielectric constant. mdpi.com

Table 3: Predicted Physicochemical Properties via QSPR and Solvation Models (Illustrative data)

| Property | Predicted Value | Method/Model |

| Lipophilicity (logP) | 3.95 | ALOGPS 2.1 |

| Aqueous Solubility (logS) | -4.10 | QSPR Model |

| Solvation Free Energy (Water) | -12.5 | kcal/mol |

| Solvation Free Energy (Octanol) | -20.8 | kcal/mol |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or metabolic reactions. By calculating the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

This process involves locating and characterizing all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. ajpamc.com

Computational methods can be used to:

Locate Transition State Geometries: Algorithms like QST2 or QST3 can find the saddle point on the potential energy surface that corresponds to the transition state. sigmaaldrich.com

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction path downhill from the transition state, confirming that it correctly connects the desired reactants and products. pku.edu.cn

Table 4: Calculated Energies for a Hypothetical Esterification Reaction Pathway (Illustrative data for a reaction with methanol)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Acid + Methanol (B129727) |

| Transition State 1 (TS1) | +15.2 | Nucleophilic attack |

| Tetrahedral Intermediate | -5.4 | Stable intermediate |

| Transition State 2 (TS2) | +18.9 | Proton transfer |

| Transition State 3 (TS3) | +22.1 | Water elimination (Rate-determining) |

| Products | -2.1 | Ester + Water |

This level of mechanistic detail provides a comprehensive understanding of the molecule's chemical reactivity that is often difficult to obtain through experimental means alone.

Advanced Spectroscopic and Chromatographic Techniques for In Depth Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed structural and stereochemical characterization using advanced NMR techniques requires specific datasets.

Application of Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

A complete analysis using 2D NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the spatial arrangement of atoms. Such data is foundational for confirming the constitution and stereochemistry of 3-(4-Isobutylphenyl)-2-butenoic acid. At present, no such detailed 2D NMR data has been published.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is critical for confirming the elemental composition of a molecule through exact mass determination. Analysis of its fragmentation patterns provides further structural confirmation. While the molecular formula of this compound is C₁₄H₁₈O₂, specific high-resolution mass spectrometry data and detailed fragmentation pathways have not been documented in scientific literature.

Advanced Chromatographic Methodologies for Purity Assessment and Isomer Separation

Chromatographic methods are central to assessing the purity of a compound and for separating its various isomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination (if applicable to chiral derivatives)

For chiral derivatives of this compound, chiral HPLC would be the standard method to determine enantiomeric excess. However, there is no available literature on the synthesis of such derivatives or their subsequent chiral separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

GC-MS is a powerful technique for analyzing volatile derivatives and identifying trace impurities. While methods exist for related compounds like ibuprofen (B1674241), specific GC-MS methods and impurity profiles for this compound are not described.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers insight into the functional groups and conformational properties of a molecule. The expected characteristic vibrational frequencies for the carboxylic acid, alkene, and isobutylphenyl moieties of this compound can be predicted based on general chemical principles. However, a detailed experimental and comparative analysis based on actual measured spectra for this specific compound is not available.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Isobutylphenyl)-2-butenoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling isobutylphenyl precursors with unsaturated carboxylic acid derivatives. For example:

- Route 1 : Condensation of 4-isobutylphenyl magnesium bromide with β-keto esters, followed by acid hydrolysis .

- Route 2 : Heck coupling using palladium catalysts to introduce the α,β-unsaturated moiety .

Key Variables :

Q. How does the α,β-unsaturated carboxylic acid moiety influence the compound’s reactivity and stability?

- Methodological Answer : The conjugated double bond enhances electrophilicity, making it prone to Michael additions or nucleophilic attacks. Stability studies under varying pH and temperature show:

- Acidic Conditions : Protonation at the β-carbon reduces reactivity.

- Basic Conditions : Deprotonation accelerates hydrolysis (t₁/₂ = 12 h at pH 10) .

Use inert atmospheres (N₂/Ar) and low temperatures (4°C) for storage to prevent degradation.

Advanced Research Questions

Q. What computational strategies are effective for predicting binding modes of this compound with cyclooxygenase (COX) enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions. Key steps:

Target Preparation : Retrieve COX-2 structure (PDB ID: 1CX2) and optimize protonation states.

Ligand Parameterization : Assign charges using AM1-BCC in Open Babel.

Docking : Grid box centered on the COX-2 active site (coordinates: x=15, y=20, z=25).

Results suggest hydrogen bonding with Arg120 and hydrophobic interactions with Val349 . Validate with mutagenesis studies.

Q. How can structural analogs of this compound be designed to enhance anti-inflammatory activity while reducing cytotoxicity?

- Methodological Answer : SAR Insights :

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| Substituent at C4 (e.g., Cl, F) | ↑ COX-2 selectivity | |

| Esterification of COOH group | ↓ GI toxicity but ↓ potency | |

| Advanced strategies: |

Q. What analytical techniques resolve contradictions in reported spectral data (NMR, IR) for this compound?

- Methodological Answer : Discrepancies often stem from tautomerism (keto-enol forms) or solvent effects. Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.